Arg-Val-Gln

Description

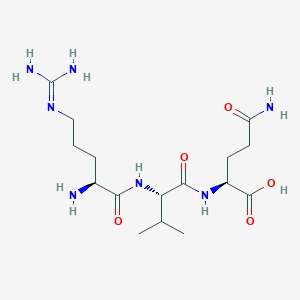

Structure

2D Structure

3D Structure

Properties

CAS No. |

651354-52-8 |

|---|---|

Molecular Formula |

C16H31N7O5 |

Molecular Weight |

401.46 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H31N7O5/c1-8(2)12(14(26)22-10(15(27)28)5-6-11(18)24)23-13(25)9(17)4-3-7-21-16(19)20/h8-10,12H,3-7,17H2,1-2H3,(H2,18,24)(H,22,26)(H,23,25)(H,27,28)(H4,19,20,21)/t9-,10-,12-/m0/s1 |

InChI Key |

LLQIAIUAKGNOSE-NHCYSSNCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Molecular Recognition and Enzymatic Interaction Mechanisms of Arg Val Gln

Substrate Specificity and Proteolytic Processing of Arg-Val-Gln-Containing Sequences

The this compound sequence can be a target for specific proteases, which are enzymes that catalyze the breakdown of proteins. The recognition and cleavage of this motif are crucial for various biological processes.

Enzymes Recognizing this compound Motifs (e.g., Proteases, Convertases)

Several enzymes exhibit specificity for sequences containing this compound. For instance, certain retroviral proteases, like that from Rous Sarcoma Virus (RSV), can hydrolyze peptides that mimic cleavage sites in viral polyproteins. An engineered RSV protease has been shown to interact with an inhibitor containing an Arg-Val-Leu sequence, highlighting the importance of the Arg-Val component in recognition. nih.gov

Furthermore, prohormone convertases, such as human PC1 and furin, are involved in the processing of precursor proteins. nih.gov These enzymes recognize specific amino acid sequences, and peptides containing this compound have been studied as potential substrates or inhibitors. nih.gov For example, analogs of a pro-mPC1 sequence containing Arg-Xaa-Val-Gln, where Xaa is a variable amino acid, have been synthesized to investigate the role of the P'1 position in enzyme activity. nih.gov

Additionally, studies on the N-terminal region of human lactoferrin have shown that a nonapeptide containing the sequence Arg-Ser-Val-Gln-Trp is involved in its interaction with B lymphocytes. tandfonline.com Mild digestion of lactoferrin with trypsin, which removed the N-terminal tripeptide, resulted in a sequence starting with Arg-Arg-Ser-Val-Gln and reduced its interaction with these immune cells. tandfonline.com

Kinetic and Mechanistic Characterization of this compound as an Enzymatic Ligand (Substrate/Inhibitor Analog)

The this compound motif can act as a substrate for certain enzymes, leading to its cleavage, or as an inhibitor analog, blocking the enzyme's active site. The kinetic parameters of these interactions provide insight into the efficiency and mechanism of recognition.

Fluorogenic peptide substrates are often used to characterize enzyme activity. For example, a substrate for human proteinase 3, Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp, allows for the detection of proteolytic activity through fluorescence. medchemexpress.comcaymanchem.com The kcat/Km value for this substrate is 1,570 mM⁻¹s⁻¹, indicating efficient cleavage by the enzyme. medchemexpress.comcaymanchem.com

In the context of retroviral proteases, the specificity of cleavage is highly dependent on the amino acids at and around the cleavage site. asm.org Studies using peptide substrates with substitutions at the P2 position have revealed the importance of specific residues for efficient hydrolysis by different retroviral proteases. asm.org For instance, the HIV-1 protease cleaves a substrate containing Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val-Gln, and substitutions at the P2 position (Asn) significantly affect the cleavage rate. asm.org

Furthermore, peptidyl substrates containing unnatural amino acids at the P'1 position of an Arg-Xaa-Val-Gln sequence have been shown to be potent inhibitors of prohormone convertases like hPC1 and hfurin. nih.gov These analogs act as competitive inhibitors with Ki values in the micromolar range, demonstrating their ability to bind to the active site of these enzymes. nih.gov

Protein-Peptide Binding Dynamics Involving this compound

The this compound sequence can also mediate non-enzymatic interactions with various proteins, playing a role in protein-protein recognition and complex formation.

Identification and Structural Elucidation of this compound Binding Proteins

The proto-oncogene SET has been identified as a protein that interacts with the third intracellular loop (i3) of muscarinic receptors. nih.gov Deletion analysis has pinpointed a specific region within the M3-muscarinic receptor's i3 loop, from Lys425 to Gln490, as the binding site for SET. nih.gov This interaction is primarily ionic in nature. nih.gov

In another example, the oxidative-stress-responsive kinase 1 (OSR1) has a conserved C-terminal domain that recognizes an Arg-Phe-Xaa-Val motif present in its activating kinases and substrates. embopress.org While not an exact match to this compound, this highlights the recognition of an Arg-X-X-Val motif. The crystal structure of the OSR1 C-terminal domain in complex with a peptide containing this motif reveals that the glutamine residue in the Xaa position faces away from the binding domain and does not interact with the protein. embopress.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions. Saturation Transfer Difference (STD)-NMR has been used to determine the binding epitope of a cyclic peptide, cyclo(RGDfV), to integrins. d-nb.info This study revealed that the arginine and valine residues participate in the binding. d-nb.info

Thermodynamic and Kinetic Analysis of this compound Intermolecular Association

The binding affinity and kinetics of this compound containing peptides to their protein partners can be quantified using techniques like Surface Plasmon Resonance (SPR). nih.gov SPR measures the association and dissociation rate constants of biomolecular interactions in real-time. nih.gov

For instance, SPR has been used to analyze the binding of compstatin (B549462) analogs, which are complement inhibitors, to the C3b protein. lambris.com These studies provide kinetic data, including association (ka) and dissociation (kd) rates, which are used to calculate the dissociation constant (Kd), a measure of binding affinity. lambris.com

In the study of muscarinic receptor-SET interaction, the binding was shown to be disrupted by high salt concentrations, indicating an ionic nature, but not by detergents that affect hydrophobic interactions. nih.gov This provides qualitative information about the thermodynamic forces driving the association.

Cellular Receptor Interactions and Signaling Pathways Modulated by this compound (Focus on molecular events)

The individual amino acids that constitute the this compound tripeptide are known to modulate various cellular signaling pathways. While direct evidence for the tripeptide itself is limited, the roles of its constituent amino acids provide a framework for understanding its potential effects.

Arginine and glutamine are known to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. nih.gov Specifically, arginine activates mTORC1 through a Rag GTPase-dependent pathway, while glutamine can activate mTORC1 independently of Rag GTPases. nih.gov Both amino acids, along with valine, can also inhibit the MAPK signaling pathway and activate the CaSR pathway to attenuate intestinal inflammation. nih.gov

Glutamate (B1630785), which can be derived from glutamine, is a major excitatory neurotransmitter that activates both ionotropic and metabotropic glutamate receptors, leading to the activation of various downstream signaling cascades, including the PI3K/Akt, MAPK, and NFκB pathways. ijbs.com

Furthermore, the N-terminal region of human lactoferrin, which contains a Ser-Val-Gln sequence following a cluster of arginines, is recognized by receptors on B lymphocytes, suggesting a role in immune cell interactions. tandfonline.com

Below is a table summarizing the enzymes and proteins that interact with this compound or similar motifs, along with the characterized kinetic and thermodynamic parameters where available.

| Interacting Protein/Enzyme | Ligand/Substrate | Technique | Kinetic/Thermodynamic Parameters | Reference |

| Human Proteinase 3 | Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp | Fluorogenic Assay | kcat/Km = 1,570 mM⁻¹s⁻¹ | medchemexpress.comcaymanchem.com |

| Human Prohormone Convertase 1 (hPC1) | D-Tyr-Lys-Glu-Arg-Ser-Lys-Arg-Xaa-Val-Gln-Lys-Asp (inhibitor analogs) | Enzyme Inhibition Assay | Ki = 1.0 to 170 µM | nih.gov |

| Human Furin | D-Tyr-Lys-Glu-Arg-Ser-Lys-Arg-Xaa-Val-Gln-Lys-Asp (inhibitor analogs) | Enzyme Inhibition Assay | Ki = 0.8 to 10 µM | nih.gov |

| HIV-1 Protease | Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val-Gln | Peptide Cleavage Assay | Relative activity varies with P2 substitutions | asm.org |

| Muscarinic M3 Receptor | SET protein | Protein Interaction Assay | Binding is ionic in nature | nih.gov |

| OSR1 Kinase | Peptide with Arg-Phe-Gln-Val motif | X-ray Crystallography | Gln does not interact with the protein | embopress.org |

| Integrins | cyclo(RGDfV) | STD-NMR | Arginine and Valine participate in binding | d-nb.info |

Structural Biology and Biophysical Characterization of Arg Val Gln

Conformational Preferences and Dynamics of Arg-Val-Gln in Solution

The conformational landscape of a peptide in solution is a dynamic equilibrium of various states, influenced by the intrinsic properties of its constituent amino acids and their interactions with the solvent. For this compound, this landscape is shaped by the interplay of the flexible, positively charged arginine side chain, the bulky, hydrophobic valine, and the polar, hydrogen-bonding glutamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution structures of peptides. uq.edu.au By analyzing parameters such as Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift perturbations, researchers can infer inter-proton distances and dihedral angles, providing a picture of the peptide's average conformation and flexibility. mdpi.comuzh.ch For a short peptide like this compound, it is expected to exist as an ensemble of rapidly interconverting conformers rather than a single, rigid structure. mdpi.com The degree of conformational preference can be assessed by comparing observed NMR parameters to those expected for a "random coil" or unstructured state. nih.gov

Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic-level view of peptide dynamics over time. nih.gov These simulations can map the potential energy surface of the peptide, revealing preferred conformational basins and the transition states between them. nih.gov For this compound, MD simulations would likely show a high degree of flexibility in the arginine side chain, while the valine residue's β-branched side chain imposes some local steric constraints. The glutamine residue can engage in hydrogen bonding with water, further influencing the conformational ensemble. rsc.org

Table 1: Biophysical Techniques for Studying this compound Conformation

| Technique | Information Provided | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformational dynamics, inter-residue distances, solvent exposure. uq.edu.au | Determines the average solution structure and flexibility of the tripeptide. uzh.ch |

| Molecular Dynamics (MD) Simulations | Atomistic-level motion, conformational energy landscapes, solvent interactions. nih.gov | Provides insights into the dynamic behavior and preferred conformations of this compound. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). researchgate.net | Can indicate if the tripeptide has a propensity to adopt a particular secondary structure, although less informative for a short peptide. |

Influence of this compound Sequence on Higher-Order Peptide and Protein Structures (e.g., beta-hairpins, aggregation propensity)

Beta-Hairpins: A β-hairpin is a simple supersecondary structure motif consisting of two antiparallel β-strands connected by a short loop or turn. nih.gov The stability of a β-hairpin is dependent on the hydrogen bonds between the strands and the interactions between side chains. mdpi.com The this compound sequence could potentially be part of a β-strand. For instance, in a designed β-hairpin, the valine residue, with its high propensity for β-sheet formation, could occupy a key position within a strand. nih.govwordpress.com The flanking arginine and glutamine residues could then participate in cross-strand interactions, such as salt bridges or hydrogen bonds, that stabilize the hairpin structure. mdpi.comwisc.edu Studies on model β-hairpin peptides have shown that specific pairings of residues across the strands are crucial for stability. wisc.edu

Table 2: Influence of this compound on Higher-Order Structures

| Structural Context | Potential Role of this compound | Key Factors |

| Beta-Hairpin | Component of a β-strand. | Valine's β-sheet propensity; potential for Arg and Gln to form stabilizing cross-strand interactions. nih.govwisc.edu |

| Protein Aggregation | Can either contribute to or inhibit aggregation. | Hydrophobic nature of Val can promote aggregation, while the charged Arg can enhance solubility and prevent it. rapidnovor.com |

Inter-residue Interactions within this compound and in its Larger Peptide Context (e.g., salt bridges, hydrogen bonding, cation-π)

The specific interactions between the side chains of this compound, and between this tripeptide and other residues in a larger polypeptide chain, are fundamental to its structural and functional role.

Salt Bridges: A salt bridge is an electrostatic interaction between oppositely charged residues, typically an acidic residue (Asp or Glu) and a basic residue (Arg, Lys, or His). proteinstructures.com The arginine residue in this compound, with its positively charged guanidinium (B1211019) group, can readily form salt bridges with nearby aspartate or glutamate (B1630785) residues. researchgate.net These interactions can be quite strong and play a significant role in stabilizing protein structures. science.govplos.org For example, the disruption of a salt bridge involving arginine can lead to protein misfolding and loss of function. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the stability of all levels of protein structure. stackexchange.com The glutamine residue in this compound has a side chain amide group that can act as both a hydrogen bond donor and acceptor. researchgate.net This allows it to form hydrogen bonds with other polar side chains, the peptide backbone, or water molecules. nih.gov The arginine side chain can also participate in hydrogen bonding through its guanidinium group. These hydrogen-bonding networks are critical for defining the specific conformations of peptides and proteins. rsc.org

Cation-π Interactions: A cation-π interaction is a noncovalent interaction between a cation and the electron-rich face of an aromatic ring. acs.org The guanidinium group of arginine is an excellent cation for this type of interaction, and it can form strong cation-π interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions are significant contributors to protein stability and have been observed to be important in various biological contexts, including protein-protein and protein-DNA interactions. acs.orgmsu.ru In a larger peptide context, if an aromatic residue is spatially close to the this compound sequence, a stabilizing cation-π interaction with the arginine side chain is highly plausible. researchgate.net

Table 3: Potential Inter-residue Interactions Involving this compound

| Interaction Type | Description | Potential Role of this compound Residues |

| Salt Bridge | Electrostatic attraction between oppositely charged groups. proteinstructures.com | The positively charged Arginine can form a salt bridge with a negatively charged residue (Asp or Glu). researchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom. stackexchange.com | The Glutamine side chain can act as both a hydrogen bond donor and acceptor. The Arginine side chain can also participate. researchgate.net |

| Cation-π Interaction | Interaction between a cation and an aromatic ring. acs.org | The Arginine side chain's guanidinium group can interact with the aromatic rings of Phe, Tyr, or Trp. nih.gov |

Computational Methodologies and in Silico Studies of Arg Val Gln

Molecular Dynamics Simulations of Arg-Val-Gln and its Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape of biomolecules over time. For a peptide such as this compound, MD simulations can reveal its structural flexibility, solvent interactions, and the dynamic behavior of its complexes with target proteins. biorxiv.orgbiorxiv.orgbiorxiv.org These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory of atomic positions and velocities that allows for the analysis of dynamic properties. mdpi.com

While direct MD studies focused exclusively on the this compound tripeptide are not extensively documented in the literature, research on larger peptides containing this or similar sequences provides significant insight. For instance, a study on a 15-residue cyclic peptide, cyclo(6,13)-H2N-Leu-Arg-Ile-Val-Gln-Cys-Arg-Ser-Val-Glu-Gly-Ser-Cys-Gly-Phe-OH, used 2D NMR spectroscopy and computational analysis to determine its three-dimensional structure. nih.gov This work highlighted how the Val-Gln (B1588575) sequence contributes to the formation of loop-like structures and beta-turns, which are critical for its biological function. nih.gov Similarly, MD simulations of tripeptides are routinely used to assess the stability of their complexes with protein receptors, with metrics like the Root Mean Square Deviation (RMSD) indicating the stability of the ligand-protein complex over the simulation time. biorxiv.orgbiorxiv.org An acceptable RMSD fluctuation is typically within 1-3 Å, indicating an efficient and stable binding. biorxiv.org

General MD studies on peptides reveal that the conformational flexibility is largely determined by rotations around the alpha-carbon bonds (phi and psi angles), as the peptide bond itself is rigid and planar. msu.edu The stability of specific conformations, such as helices or turns, is influenced by factors including hydrogen bonding patterns, steric hindrance between side chains, and the interaction of charged and hydrophobic groups with the solvent. msu.eduwhiterose.ac.uk In the case of this compound, the bulky, hydrophobic Val residue would influence local backbone conformation, while the long, flexible, and charged Arg and polar Gln side chains would primarily interact with the solvent or a binding partner.

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptide Systems This table presents typical parameters and metrics used in MD simulations of peptide-protein complexes, extrapolated from general studies.

| Parameter/Metric | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., OPLS-AA, CHARMM). mdpi.com | Defines the energetic properties of Arginine, Valine, and Glutamine residues, governing their interactions. |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water model) to simulate aqueous environments. biorxiv.org | Crucial for modeling the interactions of the hydrophilic Arg and Gln side chains and the hydrophobic Val side chain with water. |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). biorxiv.orgbiorxiv.org | Longer simulations (e.g., >100 ns) are required to capture significant conformational changes and ensure complex stability. mdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure, indicating stability. biorxiv.org | Low RMSD values (<3 Å) for the peptide backbone in a complex would suggest a stable binding mode for this compound. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues over time, indicating flexibility. | Would likely show higher flexibility for the side chains of Arg and Gln compared to the more constrained Val residue. |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. longdom.org For a tripeptide like this compound, QC calculations can determine charge distributions, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its interaction capabilities. austinpublishinggroup.comresearchgate.net

While specific QC studies on this compound are scarce, the principles can be understood from research on its constituent amino acids and related peptides. longdom.orgplos.org DFT calculations on individual amino acids have been used to determine properties like dipole moments and the charges on specific atoms. researchgate.net For instance, Arginine is characterized by a high positive charge on its guanidinium (B1211019) group, Valine by its nonpolar nature, and Glutamine by the polar amide group in its side chain. longdom.orgplos.org A study on the propensity of amino acids to form peptide bonds listed both arg-val and val-gln as series for quantum-chemical investigation. austinpublishinggroup.com

An analysis of this compound would involve optimizing its geometry to find the lowest energy conformation and then calculating its electronic properties. The results would quantify the electrostatic potential across the peptide, highlighting the strongly positive region around the arginine side chain, the nonpolar region of the valine side chain, and the hydrogen bonding donor/acceptor sites on the glutamine side chain. These distinct electronic features underscore the peptide's potential for multi-modal interactions with a biological receptor.

Table 2: Predicted Electronic Properties of this compound Based on Constituent Amino Acids This table summarizes the expected electronic characteristics and their computational basis, derived from general quantum chemical studies of amino acids.

| Property | Computational Method | Expected Contribution from Residues |

|---|---|---|

| Partial Atomic Charges | DFT, Mulliken Population Analysis | Arg: High positive charge on guanidinium nitrogens. Val: Near-neutral charges on aliphatic side chain. Gln: Partial negative charge on amide oxygen and partial positive on amide hydrogens. |

| Dipole Moment | DFT | A significant molecular dipole moment is expected, dominated by the charge separation between the protonated N-terminus/Arg side chain and the deprotonated C-terminus. |

| Molecular Electrostatic Potential (MEP) | DFT | Would show a strongly positive (blue) potential around the Arg side chain, a neutral (green) potential around Val, and negative (red) potential near the Gln amide oxygen and backbone carbonyls. |

| Frontier Orbitals (HOMO/LUMO) | DFT | The distribution of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals would indicate sites susceptible to nucleophilic and electrophilic attack, respectively. |

Prediction of this compound Binding Affinities and Interaction Sites

Predicting how a peptide binds to a protein and the strength of that interaction is a primary goal of computational drug discovery. nih.gov Methodologies like molecular docking and binding free energy calculations are used to predict the binding pose and affinity of ligands like this compound to protein targets. globalresearchonline.netnih.gov These methods are crucial for identifying potential biological partners and guiding the design of more potent inhibitors or modulators. nih.gov

Binding affinity can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which calculates the free energy of binding from MD simulation trajectories. This provides a more accurate estimation than docking scores alone by accounting for solvent effects and conformational changes. acs.org

Table 3: Predicted Interaction Profile for this compound in a Hypothetical Binding Site This table outlines the likely types of interactions and contributing residues for this compound based on its chemical properties and findings from general docking studies.

| Residue in Tripeptide | Primary Interaction Type | Potential Interacting Partner Residues in a Receptor | Computational Evidence Basis |

|---|---|---|---|

| Arginine (Arg) | Electrostatic (Salt Bridge), Hydrogen Bonding | Aspartic Acid (Asp), Glutamic Acid (Glu) | Docking studies consistently show Arg interacts with negatively charged residues. longdom.orgbanglajol.info |

| Valine (Val) | Hydrophobic (van der Waals) | Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), Alanine (Ala) | Valine is a nonpolar residue that preferentially binds in hydrophobic pockets of protein active sites. nih.govajol.info |

| Glutamine (Gln) | Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn), Histidine (His) | The amide group of Gln can act as both a hydrogen bond donor and acceptor. banglajol.info |

Bioinformatic Analysis of this compound Sequence Prevalence and Conservation in Proteomes

Bioinformatic analyses of large-scale protein sequence databases allow researchers to assess the prevalence and evolutionary conservation of specific sequence motifs. This information can provide clues about the potential functional or structural importance of a peptide sequence like this compound. A sequence that is highly conserved across different species is likely to be critical for the protein's function. researchgate.net

Analyses of amino acid composition across entire proteomes have identified general trends. For example, some studies classify Arginine and Glutamine as "disorder-promoting" amino acids, often found in intrinsically disordered proteins, while Valine is considered "order-promoting". whiterose.ac.ukresearchgate.net The frequency of amino acids varies; in fungal proteomes, for instance, Valine is more abundant than Arginine or Glutamine. researchgate.net Dipeptide and tripeptide frequencies also deviate from random statistical distributions, suggesting selective pressures. pnas.org

While a specific bioinformatic study on the this compound motif is not prominent, related sequences have been identified in functional proteins. For example, the sequence Ala-Asp-Val-Gln-Asp is present in the alpha subunit of human chorionic gonadotropin. uniprot.org Another example includes an Arg-Gln-Ala-Arg-Val-Val hexapeptide sequence, which corresponds to the autoactivation site of the pro-MT-SP1 proteinase, modeled against its active site. researchgate.net Conservation analysis using tools like ConSurf can reveal whether a specific position is evolutionarily conserved, average, or variable. researchgate.net An analysis of the this compound motif within a protein family would involve aligning homologous sequences and calculating a conservation score for each position. High conservation of this triplet would strongly imply a conserved structural or functional role, such as being part of a binding interface or a catalytic site. nih.gov

Table 4: Summary of Bioinformatic Characteristics of Arginine, Valine, and Glutamine This table provides a general overview of the bioinformatic properties of the individual amino acids comprising the tripeptide, based on large-scale proteome analyses.

| Amino Acid | General Abundance in Proteomes | Structural Preference | Conservation Tendency |

|---|---|---|---|

| Arginine (Arg) | Average (e.g., ~4.2-5.2% in some studies). researchgate.net Often enriched in specific motifs (e.g., RGG boxes). biorxiv.org | Considered "disorder-promoting"; frequently found on protein surfaces due to its charge. researchgate.net | Conservation is context-dependent; highly conserved in catalytic sites (e.g., interacting with phosphates) and protein-RNA interfaces. nih.gov |

| Valine (Val) | High (e.g., ~6.6-6.8%). researchgate.net | Considered "order-promoting"; prefers to be in β-sheets and buried in the hydrophobic core. researchgate.net | Often conserved within the hydrophobic cores of proteins to maintain structural stability. |

| Glutamine (Gln) | Low to Average (e.g., ~3.7-4.0%). researchgate.net | Considered "disorder-promoting"; common in flexible loops and on protein surfaces. researchgate.net | Less conserved than structural residues unless it plays a specific role in hydrogen bonding networks at an interface. oup.com |

Compound List

Advanced Analytical Techniques for Arg Val Gln Characterization in Research

Mass Spectrometry-Based Strategies for Detection and Quantification of Arg-Val-Gln in Complex Matrices

Mass spectrometry (MS) stands as a cornerstone for the sensitive detection and accurate quantification of peptides like this compound within intricate biological samples such as plasma, urine, and cell extracts. acs.orgresearchgate.netnih.gov The high specificity and sensitivity of MS-based methods enable the identification and measurement of low-abundance peptides.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted strategy. acs.orgacs.org In this approach, the this compound peptide is first separated from other components of the matrix using liquid chromatography. Subsequently, it is introduced into the mass spectrometer, where it is ionized, and its mass-to-charge ratio (m/z) is determined. uwaterloo.ca Further fragmentation of the peptide ion and analysis of the resulting fragment ions provide structural information, confirming its identity with high confidence. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating polar peptides like this compound, which may not be well-retained by traditional reversed-phase chromatography. acs.orgresearchgate.net Coupling HILIC with MS/MS enhances the specificity of detection in complex biological fluids. researchgate.net

For unambiguous identification, especially in complex mixtures, derivatization techniques can be employed. Labeling the peptide with a specific chemical tag can improve its chromatographic behavior and ionization efficiency, and introduce a unique mass signature for easier detection. acs.org Furthermore, database search strategies are utilized where the experimental MS/MS spectra of this compound are matched against theoretical fragmentation patterns, confirming its sequence. acs.org

Quantitative analyses are often performed using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), which offer high sensitivity and a wide dynamic range. uwaterloo.ca These targeted approaches involve monitoring specific precursor-to-fragment ion transitions unique to this compound, allowing for its precise quantification even in the presence of interfering substances.

Table 1: Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the intact peptide and its fragments. | Identification and quantification in biological matrices. |

| HILIC-MS/MS | Chromatographic separation based on hydrophilicity coupled with mass spectrometry. | Enhanced separation and detection of the polar this compound peptide. acs.orgresearchgate.net |

| Derivatization | Chemical modification of the peptide to improve analytical properties. | Improved detection sensitivity and chromatographic retention. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of this compound in solution. researchgate.netnih.gov By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the peptide's conformation, intramolecular interactions, and flexibility.

Proton (¹H) NMR is a fundamental technique used to obtain information about the chemical environment of each hydrogen atom in the peptide. nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) derived from ¹H NMR spectra are crucial for determining the peptide's backbone and side-chain conformations. nih.govmdpi.com For instance, the ³J(HN,Hα) coupling constant can provide insights into the dihedral angles of the peptide backbone. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign the proton resonances to specific amino acid residues within the this compound sequence. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable as they provide information about the spatial proximity of protons, which is essential for determining the peptide's 3D structure. researchgate.net

To further enhance structural analysis, isotopic labeling with ¹³C and ¹⁵N can be utilized. researchgate.net This allows for the use of heteronuclear NMR experiments, which provide additional structural constraints and facilitate the resonance assignment process.

Computational methods, such as simulated annealing and molecular dynamics simulations, are often used in conjunction with NMR data to generate and refine structural models of this compound. nih.govresearchgate.net This integrated approach allows for a more comprehensive understanding of the peptide's conformational landscape.

Table 2: NMR Parameters and Their Structural Implications for this compound

| NMR Parameter | Information Provided | Relevance to this compound Structure |

|---|---|---|

| Chemical Shift | Electronic environment of nuclei. | Provides initial information on the local conformation. nih.gov |

| Coupling Constants (e.g., ³J(HN,Hα)) | Dihedral angles of the peptide backbone. | Helps to define the backbone conformation. mdpi.com |

| Nuclear Overhauser Effect (NOE) | Spatial proximity between protons. | Crucial for determining the 3D structure and folding. researchgate.net |

Chromatographic and Electrophoretic Methods for Separation and Purification of this compound

The isolation and purification of this compound from synthetic reaction mixtures or biological extracts are critical steps for its characterization and use in research. Chromatographic and electrophoretic techniques are the primary methods employed for this purpose, exploiting differences in the physicochemical properties of the peptide and other components in the mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While effective for many peptides, the polar nature of this compound may necessitate the use of ion-pairing reagents or alternative chromatographic modes for optimal separation.

Ion-exchange chromatography (IEC) is another powerful method that separates molecules based on their net charge. diaion.com At a specific pH, this compound will have a characteristic charge, allowing it to be separated from other molecules with different charge properties. By carefully selecting the pH and the type of ion-exchange resin, high-purity this compound can be obtained.

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. harvard.edu This technique can be used to remove larger or smaller impurities from a sample containing this compound.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govnih.gov CE is particularly well-suited for the analysis of small, charged molecules like peptides and can provide rapid and efficient separations. nih.gov

Table 3: Separation and Purification Methods for this compound

| Method | Separation Principle | Application for this compound |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | General purification, may require optimization for polar peptides. |

| Ion-Exchange Chromatography (IEC) | Net charge | Effective for separating charged peptides like this compound. diaion.com |

| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of impurities with significantly different molecular weights. harvard.edu |

Synthetic Strategies and Design of Arg Val Gln Based Biochemical Probes

Solid-Phase Peptide Synthesis and Modified Arg-Val-Gln Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides like those containing the this compound sequence. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. uniroma1.it20.210.105 The key advantage of SPPS is that excess reagents and soluble by-products are removed by simple filtration and washing, which simplifies the purification of intermediates and allows for the use of excess reactants to drive coupling reactions to completion. uniroma1.itthieme-connect.de

The synthesis of an this compound sequence, or a larger peptide containing this motif, can be accomplished using two primary strategies: Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl).

Boc/Bzl Strategy : In this approach, the Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) derivatives. 20.210.105nih.gov The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF). 20.210.105

Fmoc/tBu Strategy : This is a milder and more common approach where the Nα-amino group is protected by the base-labile Fmoc group. nih.govuctm.edu The Fmoc group is removed using a piperidine (B6355638) solution in an organic solvent. Side-chain protecting groups are typically acid-labile tBu-based ethers, esters, and carbamates, which are removed simultaneously with the cleavage of the peptide from the resin using TFA. nih.gov

For the specific amino acids in the this compound sequence, appropriate side-chain protection is crucial to prevent unwanted side reactions during synthesis. Valine, having an aliphatic side chain, does not require protection. However, Arginine and Glutamine possess reactive side chains that must be masked.

Table 1: Common Protecting Groups and Reagents in SPPS for this compound Analogs

| Amino Acid | Common Side-Chain Protecting Groups | Common Coupling Reagents | Resin Type | Cleavage Cocktail Example |

| Arginine (Arg) | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) nih.gov, Tos (tosyl) nih.gov | HBTU/HOBt/NMM nih.gov, DIC/HOBt nih.gov | Wang, Rink Amide researchgate.net, MBHA nih.gov | TFA/H₂O/TIS (Trifluoroacetic Acid/Water/Triisopropylsilane) |

| Valine (Val) | None | HBTU/HOBt/NMM nih.gov, DIC/HOBt nih.gov | Wang, Rink Amide researchgate.net, MBHA nih.gov | TFA/H₂O/TIS (Trifluoroacetic Acid/Water/Triisopropylsilane) |

| Glutamine (Gln) | Trt (trityl) nih.gov | HBTU/HOBt/NMM nih.gov, DIC/HOBt nih.gov | Wang, Rink Amide researchgate.net, MBHA nih.gov | TFA/H₂O/TIS (Trifluoroacetic Acid/Water/Triisopropylsilane) |

The synthesis of modified this compound analogs often involves incorporating non-proteinogenic amino acids or altering the peptide backbone to enhance specific properties. For instance, analogs of hemorphins have been synthesized using SPPS-Fmoc chemistry to contain sequences like Arg-Gly-Asp (RGD) to improve receptor binding. uctm.edu Similarly, the synthesis of semaglutide, a complex acylated peptide, demonstrates the power of SPPS in creating highly modified peptide analogs on a solid support. google.com

Rational Design of this compound-Derived Peptidomimetics for Biochemical Investigations

Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological activity of a parent peptide but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. frontiersin.org The rational design of peptidomimetics derived from sequences containing this compound relies on understanding the structure-activity relationship (SAR) of the parent peptide. mdpi.com

A key step in the design process is identifying "hot spot" residues—amino acids that contribute most significantly to the binding energy of a protein-protein interaction. frontiersin.org Arginine, with its bulky, charged guanidinium (B1211019) group, is frequently identified as a hot spot residue, making it a critical component for mimicry or modification. frontiersin.org Computational studies and structural analysis are often employed to guide the design process. For example, in silico analysis can predict how substitutions might affect binding affinity. A study on helical oligopeptides targeting VEGF receptors identified that substituting a C-terminal Gln with Trp or Val could significantly improve the binding free energy. frontiersin.org

Several strategies are used to transform a peptide sequence like this compound into a robust peptidomimetic:

Incorporation of Unnatural Amino Acids : Replacing proteinogenic amino acids with unnatural ones, such as D-amino acids or Cα,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), can confer resistance to proteolysis and constrain the peptide backbone into a desired conformation. frontiersin.orgnih.gov The introduction of D-amino acids has been shown to improve metabolic stability in therapeutic peptide analogs. frontiersin.org

Backbone Modification : Altering the amide bonds of the peptide backbone can prevent recognition by proteases. N-alkylation (e.g., N-methylation) is a common modification that can prevent proteolysis and influence the conformational freedom of the peptide. nih.gov

Cyclization : Cyclizing a linear peptide can lock it into its bioactive conformation, increasing both receptor affinity and stability. This can be achieved by forming disulfide bonds or by head-to-tail or side-chain-to-side-chain lactam bridges. upc.edu

Table 2: Strategies for Rational Design of Peptidomimetics

| Design Strategy | Objective | Example Application | Reference |

| Residue Substitution | Enhance binding affinity and/or stability. | Replacing Gln with Trp or Val at the C-terminus to improve binding free energy. frontiersin.org | frontiersin.org |

| Incorporate D-Amino Acids | Increase proteolytic stability and modify conformation. | Designing a peptidomimetic with a D-amino acid to improve metabolic stability for targeting HER2/HER3 interaction. frontiersin.org | frontiersin.orgmdpi.com |

| Incorporate Cα,α-Disubstituted Amino Acids | Induce and stabilize helical structures; resist proteolysis. | Using α-aminoisobutyric acid (Aib) to stabilize helical folds in peptides. frontiersin.org | frontiersin.org |

| N-Alkylation | Prevent proteolysis and constrain backbone conformation. | N-methylation to scan for functionally important residues and prevent degradation. nih.gov | nih.gov |

| Identify and Mimic Hot Spots | Focus design on key interacting residues. | Arginine is often a "hot spot" residue, making it a key target for mimicry in PPI inhibitors. frontiersin.org | frontiersin.org |

These design principles allow researchers to systematically modify peptides containing the this compound motif to create probes for biochemical studies or to develop lead compounds for therapeutics.

Application of this compound in Peptide Libraries and Screening Platforms

Peptide libraries are vast collections of different peptide sequences that can be screened simultaneously to identify molecules with a specific biological activity. nih.govtargetmol.com The inclusion of Arg, Val, and Gln in these libraries is critical due to their diverse physicochemical properties, which contribute to a wide range of potential molecular interactions. Arginine provides a positive charge and hydrogen bonding capabilities, valine offers hydrophobicity, and glutamine provides a polar, uncharged side chain capable of hydrogen bonding.

One approach involves creating combinatorial libraries where resins are linked with individual amino acids to study their protein-binding behavior. A study analyzing the cytoplasmic proteome of human red blood cells categorized amino acids based on their ability to capture proteins. nih.gov This research identified a group of "Grand Catchers" and "Petite Catchers," providing insight into how individual amino acids, including Arg, Val, and Gln, contribute to protein binding within a library context. nih.gov

Table 3: Protein Binding Characteristics of Arg, Val, and Gln in a Combinatorial Library Screen

| Amino Acid | Classification | Binding Characteristics | Research Finding |

| Arginine (Arg) | Grand Catcher | Binds a large number of unique gene products (330-441). nih.gov Interaction is stabilized by strong ionic and hydrophobic forces. nih.gov | nih.gov |

| Valine (Val) | Grand Catcher | Binds a large number of unique gene products (330-441). nih.gov Interaction is driven by hydrophobic forces. | nih.gov |

| Glutamine (Gln) | Petite Catcher | Binds approximately half as many unique gene products as "Grand Catchers". nih.gov Interaction is likely mediated by hydrogen bonding. | nih.gov |

Modern screening platforms utilize mega-high-throughput methods to screen libraries containing millions to billions of compounds. nih.govacs.org These libraries often incorporate not only the 20 proteinogenic amino acids but also a diverse set of non-proteinogenic and D-amino acids to increase structural diversity and proteolytic stability. nih.govnih.gov For example, a cyclic peptide library was synthesized using 26 different amino acids, including Arg, Gln, and D-Val, to discover ligands against the human prolactin receptor. nih.gov Such high-throughput screening platforms, which can test millions of compounds per minute, are essential for discovering novel, biologically relevant molecules from vast and sequence-defined chemical libraries that include the this compound motif and its constituent amino acids. nih.govacs.org These technologies are fundamental to identifying new therapeutic leads and tools for probing complex biological systems. warf.orggoogle.com

Emerging Research Directions and Future Perspectives for Arg Val Gln Studies

Integration of Multi-Omics Data for Comprehensive Arg-Val-Gln Contextualization

A comprehensive understanding of the biological role of this compound necessitates an integrative approach that combines data from various "omics" fields. Multi-omics strategies can provide a holistic view of the molecular landscape in which this tripeptide functions.

A multi-omics analysis of recombinant protein production in HEK293 cells has demonstrated that the intracellular concentrations of several amino acids, including arginine, glutamine, and valine, can significantly differ between producer and non-producer cultures. plos.org This suggests that the availability and metabolism of these constituent amino acids of this compound are closely linked to cellular metabolic states and protein synthesis machinery. Future studies could leverage similar multi-omics approaches to investigate how the this compound tripeptide itself influences or is influenced by the transcriptome, proteome, and metabolome of cells and tissues.

In maize, for instance, multi-omics approaches have been employed to understand the genetic and molecular basis of amino acid composition in kernels. researchgate.netoup.com These studies have shown that the levels of arginine, glutamine, and valine are regulated by complex genetic networks. researchgate.netoup.com Applying such methodologies to study this compound could help identify the genes and pathways that regulate its synthesis, degradation, and transport. Furthermore, integrating these data could reveal correlations between this compound levels and specific physiological or pathological states.

Future research should focus on:

Transcriptomics: To identify genes whose expression is altered in response to varying levels of this compound.

Proteomics: To identify proteins that bind to or are modified by this compound, as well as to quantify changes in the proteome in its presence.

Metabolomics: To map the metabolic pathways that this compound is involved in and to identify its metabolic products.

By integrating these datasets, researchers can construct comprehensive models of this compound's function within a broader biological context, moving from a reductionist to a systems-level understanding.

Development of Novel Experimental Models for Investigating this compound Functions

To functionally characterize this compound, the development and utilization of sophisticated experimental models are crucial. These models can range from in vitro cell-based assays to in vivo animal models, each offering unique advantages for dissecting the tripeptide's biological roles.

Cell Culture Systems: Primary human retinal pigment epithelial (hRPE) cell cultures have been used to study the effects of the dipeptide Arg-Gln on vascular endothelial growth factor (VEGF) levels. arvojournals.org This demonstrates the utility of cell-based models in elucidating the molecular mechanisms of small peptides. Similar models could be employed to investigate the effects of this compound on various cell types, such as immune cells, neurons, or cancer cells. For example, studies on weanling pigs have utilized experimental challenges with Escherichia coli F4 to investigate the effects of arginine and glutamine supplementation on immune status and growth performance, suggesting that such models could be adapted to study the immunomodulatory properties of this compound. nih.gov

Animal Models: The oxygen-induced retinopathy (OIR) model in neonatal mice has been instrumental in demonstrating the anti-neovascularization effects of Arg-Gln. arvojournals.org This highlights the importance of in vivo models for validating the physiological relevance of findings from cell culture studies. Future research on this compound could employ various animal models of disease, such as models of inflammation, metabolic disorders, or neurological conditions, to assess its therapeutic potential.

In Silico Models: Computational modeling and in silico analyses can be used to predict the structure of this compound and its potential interactions with other molecules. bmrat.org This approach can guide the design of wet-lab experiments and help to prioritize research directions.

The development of these novel experimental models will be essential for moving beyond correlational studies to establish a causal link between this compound and specific biological functions.

Unexplored Biological Roles and Interaction Networks of this compound at the Molecular Level

The specific biological roles and molecular interaction networks of the this compound tripeptide are largely uncharted territory. Research into the individual amino acids provides a foundation for hypothesizing potential functions. For instance, glutamine plays a crucial role in gut microbiota and immunity. nih.gov Arginine is involved in protein metabolism and immune responses. nih.gov Valine is a branched-chain amino acid essential for protein synthesis and tissue repair.

Future research should aim to uncover the unique properties of this compound that are distinct from its constituent amino acids. Key areas of investigation include:

Receptor Binding and Signaling: Investigating whether this compound can bind to specific cell surface or intracellular receptors to initiate signaling cascades. The interaction of peptides with cellular machinery is a critical aspect of their function. For example, the laminin-alpha1-chain sequence LQVQLSIR has been shown to enhance murine melanoma cell metastases by interacting with cellular components. nih.gov

Enzyme Inhibition or Activation: Exploring the potential of this compound to act as an inhibitor or activator of key enzymes. Peptides derived from food proteins have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. biomedicinej.com

Protein-Protein Interactions: The side chains of amino acids like arginine and glutamine can participate in various molecular interactions, including salt bridges and hydrogen bonds, which are crucial for protein structure and function. researchgate.netcambridgemedchemconsulting.com Research could explore how the this compound tripeptide might modulate protein-protein interactions within a cell. Studies on β-sheet interactions have utilized synthetic peptides to understand sequence-selective pairing, a concept that could be applied to how this compound interacts with larger proteins. nih.gov

Antimicrobial Activity: Given the roles of arginine and glutamine in immune function, investigating the potential antimicrobial properties of this compound is a logical next step.

By systematically exploring these potential biological roles and interaction networks, the scientific community can begin to build a comprehensive picture of the molecular functions of this compound.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Arg-Val-Gln with high purity, and how can yield be quantified?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Key steps include:

- Resin selection : Use Fmoc-protected amino acids with a Rink amide resin for C-terminal amidation .

- Coupling efficiency : Monitor via Kaiser test or HPLC to ensure complete deprotection and coupling.

- Purification : Reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the tripeptide. Quantify yield using mass spectrometry (MS) and calculate purity via integration of HPLC peaks .

- Data Table :

| Synthesis Method | Average Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| SPPS | 75–85 | ≥95 | Side reactions |

| Solution-phase | 50–60 | 85–90 | Solubility |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC to confirm backbone connectivity and side-chain conformations.

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions; compare spectra to known tripeptide libraries .

- Mass Spectrometry : Confirm molecular weight (MW: 374.4 g/mol) via MALDI-TOF or ESI-MS. Discrepancies >0.1% suggest impurities or degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be systematically resolved?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (pH 7.4, 37°C). Use buffers (e.g., PBS) to isolate variables like ionic strength.

- Degradation Pathways : Employ LC-MS/MS to identify breakdown products. For example, deamidation of Gln residues may explain instability in alkaline conditions .

- Statistical Analysis : Apply ANOVA to compare half-life () across studies. Meta-analyses should account for batch effects and instrumentation differences .

Q. What experimental design principles minimize bias in studying this compound’s receptor-binding kinetics?

- Methodological Answer :

- Blinding : Use double-blind protocols for sample preparation and data collection to avoid confirmation bias.

- Negative Controls : Include scrambled peptide sequences to distinguish specific binding from nonspecific interactions.

- Surface Plasmon Resonance (SPR) : Optimize flow rate and ligand density to avoid mass transport limitations. Validate with kinetic models (e.g., 1:1 Langmuir binding) .

Q. How can computational modeling improve the prediction of this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM with lipid bilayer force fields (e.g., POPC). Simulate ≥100 ns to observe insertion dynamics.

- Free Energy Calculations : Apply umbrella sampling to estimate partitioning coefficients () between aqueous and membrane phases.

- Validation : Compare results with experimental data from fluorescence quenching or calorimetry .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Document all parameters (e.g., temperature, buffer composition) to enable replication .

- Ethical Compliance : For studies involving human-derived samples, ensure GDPR compliance via anonymization and institutional review board (IRB) approval .

Key Challenges in Current Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.